molecular formula C17H14FNO2S B2916806 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034492-59-4

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No. B2916806
CAS RN: 2034492-59-4
M. Wt: 315.36
InChI Key: REHDRDGLPLPQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as TFA, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of acetamides and is synthesized using a specific method that will be discussed in The aim of this paper is to provide a comprehensive overview of TFA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Chemical synthesis and structural analysis represent foundational aspects of studying compounds like "2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide." Studies focused on the synthesis of novel compounds often explore their potential applications in various fields, including pharmacology and material science. For example, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated anti-inflammatory activity, showcasing the therapeutic potential of structurally complex molecules (K. Sunder & Jayapal Maleraju, 2013). Such studies underline the importance of chemical synthesis in identifying new molecules with specific biological activities.

Anticonvulsant and Anticancer Applications

Research into compounds with similar structural motifs has revealed their potential in treating various conditions. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been found to provide excellent protection against maximal electroshock-induced seizures in mice, rivaling the efficacy of phenytoin, a well-known anticonvulsant (H. Kohn et al., 1993). This highlights the potential of structurally complex acetamides in neurological research and therapy.

Additionally, the design and synthesis of β-aryl-α-dimethoxyphosphoryl-γ-lactams have demonstrated cytotoxic activity towards certain cancer cell lines, suggesting a possible avenue for cancer treatment (S. Cinar et al., 2017). These examples underscore the versatility of acetamide derivatives in the development of new therapeutic agents.

Material Science and Photoreactivity

The photoreactivity of compounds like flutamide, which shares structural similarities with the compound of interest, has been studied to understand the effects of sunlight exposure on drug stability and potential phototoxicity (Y. Watanabe et al., 2015). Such research is critical in designing drugs with safer profiles for patients.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(21-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHDRDGLPLPQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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